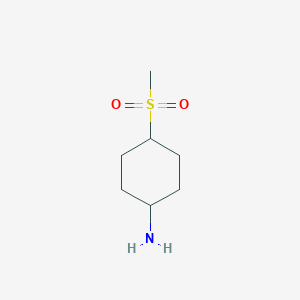

4-Methanesulfonylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBQDPPRIPJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methanesulfonylcyclohexan 1 Amine and Its Structural Analogs

Direct Synthetic Routes to 4-Methanesulfonylcyclohexan-1-amine

Direct synthetic approaches to 4-methanesulfonylcyclohexan-1-amine often commence from readily available starting materials. One plausible and efficient method involves the synthesis of an intermediate that can be readily converted to the target amine. For instance, a key intermediate, trans-4-(Boc-amino)cyclohexyl methanesulfonate, can be synthesized from trans-(4-hydroxycyclohexyl)carbamic acid tert-butyl ester. In this procedure, the alcohol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. The reaction is typically initiated at a low temperature (0-4 °C) and then allowed to warm to room temperature. Following the reaction, an aqueous workup yields the desired methanesulfonic acid trans-4-tert-butoxycarbonylaminocyclohexyl ester. chemicalbook.com The final step to obtain the free amine would involve the deprotection of the Boc group under acidic conditions.

Another direct approach could involve the modification of a pre-existing cyclohexylamine (B46788) scaffold. While specific examples for the direct sulfonation of a cyclohexylamine at the 4-position are not prevalent in readily available literature, functionalization of a related precursor, such as 4-aminocyclohexanol, followed by oxidation of the sulfur moiety, presents a viable pathway.

The following table summarizes a potential direct synthetic route:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | trans-(4-hydroxycyclohexyl)carbamic acid tert-butyl ester | Methanesulfonyl chloride, triethylamine, dichloromethane, 0 °C to room temp. | trans-4-(Boc-amino)cyclohexyl methanesulfonate |

| 2 | trans-4-(Boc-amino)cyclohexyl methanesulfonate | Acid (e.g., HCl or TFA) | trans-4-Methanesulfonylcyclohexan-1-amine |

Stereoselective and Diastereoselective Synthesis of Isomeric Forms

The cyclohexane (B81311) ring's stereochemistry is a crucial aspect of molecular design, and the synthesis of specific isomers of 4-methanesulfonylcyclohexan-1-amine is of significant interest.

The synthesis of specific diastereomers such as (1R,2R)-2-methanesulfonylcyclohexan-1-amine requires carefully controlled stereoselective reactions. While a direct synthesis for this specific compound is not widely reported, analogous syntheses of related structures provide a blueprint. For example, the synthesis of (1R,2R)-2-methylcyclohexan-1-amine is known. chemicalbook.com By extension, one could envision a synthetic strategy starting from a chiral precursor that allows for the introduction of the methanesulfonyl and amine groups with the desired stereochemistry.

A potential route could involve the asymmetric reduction of a ketone precursor or the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, starting with a chiral cyclohexene (B86901) oxide, ring-opening with a sulfur nucleophile followed by conversion of another functional group to an amine could yield the desired diastereomer.

The synthesis of the cis-isomer, (1S,4s)-4-methanesulfonylcyclohexan-1-amine, also necessitates stereocontrolled methods. A common strategy to obtain cis-isomers of substituted cyclohexylamines involves the catalytic hydrogenation of an appropriate aromatic precursor, where the choice of catalyst and reaction conditions can influence the diastereoselectivity. For instance, the preparation of cis-4-methylcyclohexylamine has been achieved through various methods, including the hydrogenation of 4-methylaniline or the reduction of 4-methylcyclohexanone (B47639) oxime. google.com

A biocatalytic approach using transaminases has also been shown to be effective for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines from their corresponding ketones or by deracemization of a cis/trans mixture. nih.govresearchgate.net Specifically, transaminases can selectively deaminate the cis-diastereomer, allowing for the isolation of the pure trans-isomer. nih.govresearchgate.net This methodology could potentially be adapted for the synthesis of the trans-isomer of 4-methanesulfonylcyclohexan-1-amine, and by inverting the stereochemistry of a precursor, could indirectly lead to the cis-isomer.

Amine Synthesis via Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

For the synthesis of 4-methanesulfonylcyclohexan-1-amine, the precursor ketone, 4-methanesulfonylcyclohexan-1-one, would be reacted with ammonia (B1221849) or an ammonia source in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is critical to avoid the premature reduction of the ketone before the formation of the intermediate imine.

The general scheme for the reductive amination is as follows:

| Starting Material | Reagents and Conditions | Product |

| 4-Methanesulfonylcyclohexan-1-one | 1. Ammonia (or NH4OAc) 2. Reducing agent (e.g., NaBH3CN, H2/Catalyst) | 4-Methanesulfonylcyclohexan-1-amine |

The reaction conditions, such as solvent, temperature, and pH, can be optimized to maximize the yield of the desired amine and control the formation of byproducts.

Alkylation Strategies for Nitrogen and Sulfur Centers

Alkylation reactions provide a means to introduce the methanesulfonyl group or to further functionalize the amine.

Direct alkylation of a pre-existing 4-aminocyclohexane derivative at the sulfur atom is a plausible route. This would typically involve the reaction of a thiol precursor with a methylating agent, followed by oxidation to the sulfone.

Conversely, N-alkylation of a primary amine can lead to secondary or tertiary amines. While not directly applicable to the synthesis of the primary amine target, this method is relevant for creating derivatives. For example, 4-methanesulfonylcyclohexan-1-amine could be further alkylated on the nitrogen atom using alkyl halides.

Reduction of Precursor Nitrogen-Containing Functional Groups

The reduction of various nitrogen-containing functional groups offers alternative pathways to synthesize 4-methanesulfonylcyclohexan-1-amine.

Reduction of Nitriles: The reduction of a 4-methanesulfonylcyclohexanecarbonitrile precursor can yield the desired amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Reduction of Amides: Similarly, the reduction of a 4-methanesulfonylcyclohexanecarboxamide can provide the target amine. LiAlH4 is a standard reagent for this conversion.

Reduction of Nitro Compounds: A common and effective method for the synthesis of cyclohexylamines is the catalytic hydrogenation of the corresponding nitroaromatic compound. For the synthesis of 4-methanesulfonylcyclohexan-1-amine, this would involve the hydrogenation of 1-methanesulfonyl-4-nitrobenzene. This reaction typically employs a catalyst such as rhodium on carbon or nickel-based catalysts under hydrogen pressure. rsc.orgrsc.orgnih.gov This method can be highly efficient and can also offer some control over the stereochemistry of the final product depending on the catalyst and reaction conditions. An unexpected synthesis of 1-(methylsulfonyl)-4-nitrobenzene (B1581777) has been reported from the decarboxylation of (4-nitrophenylsulfonyl)acetic acid. nih.gov

The following table summarizes the reduction of various nitrogen-containing precursors:

| Precursor Functional Group | Starting Material | Typical Reducing Agents | Product |

| Nitrile | 4-Methanesulfonylcyclohexanecarbonitrile | LiAlH4, H2/Catalyst | 4-Methanesulfonylcyclohexan-1-amine |

| Amide | 4-Methanesulfonylcyclohexanecarboxamide | LiAlH4, B2H6 | 4-Methanesulfonylcyclohexan-1-amine |

| Nitro | 1-Methanesulfonyl-4-nitrobenzene | H2/Catalyst (e.g., Rh/C, Ni) | 4-Methanesulfonylcyclohexan-1-amine |

Multi-Component and Cascade Reactions in Derivative Preparation

The synthesis of complex molecules from simple, readily available starting materials is a cornerstone of modern organic chemistry. In the context of preparing derivatives of 4-Methanesulfonylcyclohexan-1-amine, multi-component reactions (MCRs) and cascade reactions represent powerful and efficient strategies. These approaches offer significant advantages over traditional linear syntheses, including higher atom economy, reduced reaction times, and the generation of molecular diversity in a single step. Current time information in Bangalore, IN.nih.gov

Multi-component reactions, by definition, involve three or more reactants coming together in a one-pot process to form a product that incorporates substantial portions of all the starting materials. nih.gov This convergence allows for the rapid assembly of complex molecular architectures. Cascade reactions, on the other hand, involve a sequence of two or more bond-forming transformations that occur in a single synthetic operation without the isolation of intermediates. These reactions can be triggered by a single catalytic event or a sequence of compatible reactions.

Application of Isocyanide-Based Multi-Component Reactions

Isocyanide-based multi-component reactions (IMCRs) are particularly well-suited for the derivatization of primary amines like 4-Methanesulfonylcyclohexan-1-amine. The Ugi and Passerini reactions are the most prominent examples of IMCRs, enabling the synthesis of a wide array of peptide-like structures and other complex amides. nih.govresearchgate.net

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org The primary amine of 4-Methanesulfonylcyclohexan-1-amine can readily participate as the amine component in this reaction. The general mechanism involves the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable product. nih.gov

By varying the aldehyde, carboxylic acid, and isocyanide components, a diverse library of derivatives of 4-Methanesulfonylcyclohexan-1-amine can be generated. For instance, using 4-Methanesulfonylcyclohexan-1-amine with different combinations of reactants could yield a variety of complex amide derivatives. A key advantage is the potential to introduce sulfonyl fluoro groups by using sulfonyl fluoro isocyanides, leading to peptides and other molecules of interest for chemical biology and drug discovery. researchgate.net

Table 1: Hypothetical Derivatives of 4-Methanesulfonylcyclohexan-1-amine via the Ugi Reaction

| Aldehyde | Carboxylic Acid | Isocyanide | Potential Product Structure |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-1-oxo-2-phenylethyl)-N-(4-(methylsulfonyl)cyclohexyl)acetamide |

| Formaldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-(4-(methylsulfonyl)cyclohexyl)-N-(2-(cyclohexylamino)-2-oxoethyl)benzamide |

| Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-N-(4-(methylsulfonyl)cyclohexyl)propionamide |

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While this reaction does not directly involve an amine component, a derivative of 4-Methanesulfonylcyclohexan-1-amine, specifically the corresponding isocyanide, could be utilized. The synthesis of isocyanides from primary amines is a well-established transformation. Once 4-methanesulfonylcyclohexyl isocyanide is prepared, it can participate in the Passerini reaction.

The reaction is typically carried out in aprotic solvents and is believed to proceed through a concerted, trimolecular mechanism. wikipedia.orgnih.gov The resulting α-acyloxycarboxamide derivatives are valuable scaffolds in medicinal chemistry. The use of 4-methanesulfonylcyclohexyl isocyanide in a Passerini reaction with various aldehydes and carboxylic acids would lead to a range of depsipeptide-like structures bearing the methanesulfonylcyclohexyl moiety. nih.govmdpi.com

Table 2: Hypothetical Derivatives from 4-Methanesulfonylcyclohexyl Isocyanide via the Passerini Reaction

| Aldehyde | Carboxylic Acid | Potential Product Structure |

|---|---|---|

| 4-Nitrobenzaldehyde | Acetic Acid | 2-((4-(methylsulfonyl)cyclohexyl)amino)-2-oxo-1-(4-nitrophenyl)ethyl acetate |

| Acetaldehyde | Benzoic Acid | 1-((4-(methylsulfonyl)cyclohexyl)amino)-1-oxopropan-2-yl benzoate |

| Cyclohexanecarboxaldehyde | Salicylic Acid | 1-cyclohexyl-2-((4-(methylsulfonyl)cyclohexyl)amino)-2-oxoethyl 2-hydroxybenzoate |

Cascade Reactions for Derivative Synthesis

Cascade reactions offer an elegant pathway to construct complex molecular frameworks from simpler precursors in a single operation. For the derivatization of 4-Methanesulfonylcyclohexan-1-amine, cascade reactions could be envisioned to build heterocyclic systems onto the cyclohexylamine core or to achieve further functionalization.

One potential cascade approach involves the reaction of N-(2-polychloroethyl)sulfonamides, which can be derived from primary sulfonamides, with various nucleophiles. nih.govresearchgate.net While not directly starting from 4-Methanesulfonylcyclohexan-1-amine, analogous reactivity could be explored. For instance, a derivative of 4-Methanesulfonylcyclohexan-1-amine could be functionalized with a suitable group to initiate an intramolecular cascade, leading to fused ring systems.

Another strategy involves radical cascade reactions. For example, a silver-catalyzed cascade sulfonylation/cyclization of 1,6-enynes with sodium sulfinates has been developed for the synthesis of sulfonylated lactones. nih.gov By designing a suitable substrate derived from 4-Methanesulfonylcyclohexan-1-amine that incorporates an enyne moiety, it is conceivable that an intramolecular radical cascade could be triggered to form complex, polycyclic sulfonated structures.

Furthermore, a cascade reaction involving the generation of sulfonyl radicals from sodium sulfinates and their subsequent addition to vinyl azides leads to the formation of α-sulfonylated ketazines. rsc.org This type of radical C–S/N–N coupling cascade highlights the potential for forming novel functional groups adjacent to a sulfonyl moiety, a strategy that could be adapted for derivatives of 4-Methanesulfonylcyclohexan-1-amine.

Elucidation of Reaction Mechanisms Involving 4 Methanesulfonylcyclohexan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) on the cyclohexane (B81311) ring is the principal center of nucleophilicity in 4-Methanesulfonylcyclohexan-1-amine. The lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient centers, participating in a variety of chemical transformations.

The nucleophilicity of this primary amine is comparable to other simple alkylamines. It is expected to be a better nucleophile than ammonia (B1221849) due to the electron-donating inductive effect of the cyclohexyl ring. chemguide.co.uk However, the steric bulk of the cyclohexane ring may influence its reactivity towards hindered electrophiles.

Common reactions involving the primary amine moiety include:

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.comyoutube.com The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the potential for multiple alkylations. chemguide.co.uk

Acylation: Reaction with acyl chlorides, anhydrides, or esters results in the formation of amides. This reaction is typically fast and irreversible. The use of a non-nucleophilic base is often employed to neutralize the acidic byproduct (e.g., HCl).

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is often reversible and acid-catalyzed.

Sulfonylation: The amine can react with sulfonyl chlorides to form sulfonamides. This reaction is analogous to acylation.

The basicity of the amine allows it to act as a proton acceptor. The pKa of the conjugate acid is expected to be in the range of 10-11, typical for cyclohexylamines.

Electrophilic Character of the Sulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is characterized by a sulfur atom in a high oxidation state (+6), making it highly electron-withdrawing. This property imparts an electrophilic character to the sulfur atom and influences the reactivity of the rest of the molecule.

While the sulfur atom in a sulfone is itself not a strong electrophilic center for direct nucleophilic attack under normal conditions, it can be rendered susceptible to substitution under harsh conditions or with highly reactive nucleophiles. More commonly, the sulfonyl group's electrophilicity manifests in its ability to:

Activate adjacent positions: The strong electron-withdrawing nature of the sulfonyl group can acidify the α-protons on the methyl group, although this is less pronounced than in β-dicarbonyl compounds.

Act as a leaving group: In certain contexts, particularly in aromatic systems, the sulfonyl group can be a good leaving group in nucleophilic aromatic substitution reactions. However, in an aliphatic system like this, its departure as a leaving group from the cyclohexane ring is not a typical reaction pathway.

Stereoelectronic Effects on Reaction Pathways

The stereochemistry of the cyclohexane ring plays a crucial role in the reactivity of 4-Methanesulfonylcyclohexan-1-amine. The molecule can exist as two chair conformers, with the amine and methanesulfonyl groups in either axial or equatorial positions. The relative stability of these conformers and the orientation of the functional groups will dictate the preferred reaction pathways.

Conformational Preference: The bulky methanesulfonyl group will strongly prefer an equatorial position to minimize 1,3-diaxial interactions. The amine group is smaller and has a less pronounced preference, but the diequatorial conformer is expected to be the most stable.

Axial vs. Equatorial Attack: The trajectory of nucleophilic attack on the amine or electrophilic attack involving the sulfonyl group will be influenced by stereoelectronic effects. For instance, reactions at the amine may proceed at different rates depending on whether the amine is in an axial or equatorial position, due to differing steric hindrance and orbital overlap with the incoming reagent.

Neighboring Group Participation: The relative positioning of the amine and sulfonyl groups (cis or trans) will be critical. In the cis-isomer, where both groups are on the same face of the ring, intramolecular interactions or reactions may be possible. For example, under certain conditions, the amine could potentially interact with the sulfonyl group or its α-protons. In the trans-isomer, such interactions are less likely.

Stereoelectronic effects are fundamental in understanding the geometric constraints and orbital overlaps that govern reaction selectivity and stability. researchgate.net

Kinetics and Thermodynamics of Key Transformations

Kinetics:

Reactions involving the nucleophilic amine, such as alkylation and acylation, are generally expected to be kinetically facile, with second-order rate laws (first order in amine and first order in the electrophile).

The reaction rates will be influenced by the solvent, temperature, and the nature of the electrophile. Polar aprotic solvents are likely to accelerate SN2 reactions of the amine.

Steric hindrance at the electrophile or the amine itself will decrease the reaction rate.

Thermodynamics:

The formation of amides and sulfonamides from the primary amine is typically thermodynamically favorable, with large negative Gibbs free energy changes, making these reactions essentially irreversible.

Alkylation reactions are also generally exothermic, but the formation of quaternary ammonium salts can be reversible under certain conditions.

The relative thermodynamic stability of the cis and trans isomers of the product will influence the final product distribution in reactions where stereocenters are formed or epimerized.

Table of Reaction Parameters (Illustrative for Analogous Systems)

| Reaction Type | Typical Rate Determining Step | Expected Solvent Effects | Thermodynamic Profile |

| Amine Alkylation (SN2) | Nucleophilic attack of the amine on the alkyl halide | Accelerated by polar aprotic solvents | Exothermic, generally favorable |

| Amide Formation | Nucleophilic attack of the amine on the acyl halide | Can be run in a variety of solvents, often with a base | Highly exothermic and irreversible |

| Imine Formation | Nucleophilic attack followed by dehydration | Often acid-catalyzed, removal of water drives equilibrium | Reversible, equilibrium controlled |

This table presents generalized information for reactions of primary amines and is intended to be illustrative. Specific data for 4-Methanesulfonylcyclohexan-1-amine is not available.

Stereochemical Investigations and Conformational Analysis of 4 Methanesulfonylcyclohexan 1 Amine

Configurational Isomerism: Cis-Trans Relationships in the Cyclohexane (B81311) Ring

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For substituted cycloalkanes like 4-Methanesulfonylcyclohexan-1-amine, this is most commonly observed as cis-trans isomerism. libretexts.org This type of isomerism arises from the relative spatial orientation of the substituents on the ring. libretexts.org

In 4-Methanesulfonylcyclohexan-1-amine, the two key substituents are the amine (-NH₂) group at position 1 and the methanesulfonyl (-SO₂CH₃) group at position 4. Their positions relative to the plane of the cyclohexane ring determine whether the isomer is cis or trans.

Cis Isomer : In the cis isomer, both the amine and the methanesulfonyl groups are on the same side of the cyclohexane ring. This means if one substituent is pointing "up," the other is also pointing "up." khanacademy.org

Trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring. If the amine group is "up," the methanesulfonyl group will be "down." khanacademy.org

These two isomers are distinct chemical compounds with different physical and chemical properties. Recent studies on similar 4-substituted cyclohexane-1-amines have shown that the trans diastereomer is generally the thermodynamically more stable form. nih.govresearchgate.net This stability difference drives the equilibrium in mixtures of the two isomers toward the trans form. researchgate.net It is possible to separate the isomers; for instance, a method for separating cis/trans isomers of diaminocyclohexane involved forming dihydrochloride (B599025) salts, which showed different solubilities in methanol, allowing the less soluble trans isomer's salt to be isolated. google.com

Enantiomeric Purity and Chiral Resolution Techniques

Chirality is a key feature of stereochemistry, referring to molecules that are non-superimposable on their mirror images, much like a person's left and right hands. researchgate.net A molecule's chirality has profound implications for its interaction with other chiral entities, such as biological receptors. researchgate.netnih.gov

A crucial distinction arises when considering the chirality of the cis and trans isomers of 4-Methanesulfonylcyclohexan-1-amine:

Trans Isomer : The trans isomer of this compound is achiral . It possesses a plane of symmetry that passes through the C1-C4 axis, meaning it is superimposable on its mirror image. Therefore, it does not have an enantiomer and cannot be resolved.

Cis Isomer : The cis isomer is chiral . It lacks a plane of symmetry and is therefore not superimposable on its mirror image. It exists as a pair of enantiomers (an R/S pair). A 50:50 mixture of these two enantiomers is known as a racemic mixture.

To obtain a single enantiomer of the cis isomer (an enantiopure compound), a process called chiral resolution is necessary. rijournals.com This is a critical step in many pharmaceutical and chemical applications where only one enantiomer provides the desired effect. researchgate.net Common chiral resolution strategies that could be applied include:

Classical Resolution via Diastereomeric Salt Formation : This well-established method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as tartaric acid, mandelic acid, or camphorsulfonic acid. onyxipca.comgoogle.com This reaction creates a pair of diastereomeric salts. rsc.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. rsc.org The success of this method relies on screening various chiral agents and solvent systems to find conditions that provide efficient separation. onyxipca.com

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is another powerful technique. nih.govcat-online.com The stationary phase contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

The effectiveness of any resolution is quantified by the enantiomeric purity, often expressed as enantiomeric excess (ee%). This is typically determined using analytical techniques like chiral HPLC or gas chromatography (GC). nih.govcat-online.com

Conformational Preferences and Dynamics of the Cyclohexyl Scaffold

Unlike configurational isomers, conformational isomers (or conformers) can be interconverted by rotation around single bonds. researchgate.net The cyclohexane ring is not flat; it predominantly adopts a puckered "chair" conformation, which is the most stable arrangement because it minimizes both angle strain and torsional strain. wikipedia.org In this conformation, the hydrogen atoms and any substituents occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). wikipedia.org

The cyclohexane ring is dynamic, undergoing a "ring flip" where axial and equatorial positions rapidly interconvert. masterorganicchemistry.com For 4-Methanesulfonylcyclohexan-1-amine, the conformational preferences of the cis and trans isomers are markedly different:

Trans Isomer : The most stable conformation for the trans isomer is the one where both the large methanesulfonyl group and the amine group occupy equatorial positions (diequatorial). libretexts.orgopenstax.org This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in an axial position. libretexts.org

Cis Isomer : In the cis isomer, one substituent must be axial while the other is equatorial . libretexts.orgopenstax.org Through a ring flip, these positions are interchanged. This results in two distinct chair conformers that are in equilibrium. The preferred conformer will be the one where the larger group occupies the equatorial position to a greater extent. The relative size of the methanesulfonyl and amine groups determines the position of this equilibrium.

The stability difference between axial and equatorial conformers can be quantified by conformational energy, or "A-values". A larger A-value indicates a stronger preference for the equatorial position.

Table 1: Estimated Conformational Preferences

| Isomer | Substituent Position (1) | Substituent Position (4) | Relative Stability | Notes |

|---|---|---|---|---|

| Trans | Equatorial (-NH₂) | Equatorial (-SO₂CH₃) | Most Stable | Avoids all major 1,3-diaxial interactions. libretexts.org |

| Trans | Axial (-NH₂) | Axial (-SO₂CH₃) | Least Stable | High steric strain from two axial groups. openstax.org |

| Cis | Equatorial (-NH₂) | Axial (-SO₂CH₃) | In Equilibrium | Stability depends on the A-value of the -SO₂CH₃ group. |

| Cis | Axial (-NH₂) | Equatorial (-SO₂CH₃) | In Equilibrium | Stability depends on the A-value of the -NH₂ group. |

This table is based on established principles of conformational analysis. The exact energy differences would require experimental measurement or computational modeling.

Impact of Stereochemistry on Chemical Reactivity and Molecular Recognition

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical factor that governs its chemical reactivity and its ability to interact with other molecules, a process known as molecular recognition. nih.govrijournals.com The distinct shapes and functional group orientations of the cis and trans isomers of 4-Methanesulfonylcyclohexan-1-amine lead to significant differences in their chemical behavior.

Influence on Reactivity: The accessibility of the amine and methanesulfonyl groups is different in each isomer. In the highly stable diequatorial trans isomer, both functional groups are readily accessible to incoming reagents. In the cis isomer, one group is always axial, which can sterically hinder its participation in a reaction. This difference in accessibility can lead to different reaction rates and even different reaction products.

A compelling example of stereochemistry dictating reactivity is seen in enzymatic reactions. A recent study demonstrated that transaminases could be used for the dynamic kinetic resolution of 4-substituted cyclohexane-1-amines. nih.gov The enzyme selectively catalyzed the deamination of the cis-isomer, converting it to the corresponding ketone. nih.govresearchgate.net This ketone could then be re-aminated, preferentially forming the more stable trans-amine, ultimately leading to a high diastereomeric excess of the trans product. nih.gov This process highlights how an enzyme can recognize and react with only one specific stereoisomer.

Role in Molecular Recognition: Molecular recognition is the foundation of many biological processes, involving a host molecule binding to a guest molecule with high specificity, often compared to a lock and key. nankai.edu.cnnih.gov The shape, size, and electronic properties of a molecule are paramount.

The trans isomer presents a relatively wide and rigid structure with its two equatorial groups.

The cis isomer presents a narrower profile with one axial and one equatorial group.

These distinct topologies mean that the isomers will fit differently into the binding sites of enzymes or receptors. nih.gov If 4-Methanesulfonylcyclohexan-1-amine were being designed as a drug, for example, one stereoisomer would likely show significantly higher binding affinity and biological activity than the other. The stereochemistry dictates how the functional groups are positioned to form crucial interactions, such as hydrogen bonds, with a biological target. nih.gov The superior fit of one isomer over another is a fundamental principle in drug design and supramolecular chemistry. researchgate.netnankai.edu.cn

Structure Activity Relationship Sar Investigations of 4 Methanesulfonylcyclohexan 1 Amine Analogs

Methodologies for Systematic Structural Modification

The core scaffold of 4-methanesulfonylcyclohexan-1-amine offers several points for chemical modification. Researchers have systematically altered the amine nitrogen center, the sulfonyl group, and the cyclohexane (B81311) ring to probe the chemical space and optimize biological activity.

One of the primary strategies for analog development involves the diversification of the amine group at the 1-position of the cyclohexane ring. This has been achieved through the introduction of a variety of substituents, ranging from simple alkyl groups to more complex aromatic and heterocyclic moieties. These modifications aim to explore the impact of steric bulk, electronics, and hydrogen bonding potential on target engagement. For instance, the amine can be acylated or reductively aminated to introduce a wide array of functional groups.

The methanesulfonyl group is a key feature of the parent compound, acting as a strong hydrogen bond acceptor. SAR studies have investigated the impact of modifying the alkyl group attached to the sulfone. While the methyl group is common, variations to larger alkyl or aryl groups can influence the compound's lipophilicity, solubility, and metabolic stability. The sulfone moiety itself is generally considered crucial for activity, and its replacement with other functional groups often leads to a significant loss of potency. researchgate.net

The cyclohexane ring serves as a rigid scaffold that correctly orients the amine and sulfonyl substituents. Modifications to the ring itself, such as the introduction of substituents or the alteration of its stereochemistry, have been a key area of investigation. For example, the introduction of substituents at the 4-position of the cyclohexane ring has been explored to enhance potency. nih.gov The relative stereochemistry of the 1-amino and 4-methanesulfonyl groups (cis vs. trans) is also a critical determinant of biological activity, as it dictates the spatial arrangement of these key functional groups.

Correlation of Molecular Structures with Biological Modulatory Activity

A significant body of research has focused on the development of 4-substituted cyclohexyl sulfones as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. nih.gov The biological activity of these analogs is typically assessed by their ability to inhibit the production of amyloid-beta peptides (Aβ40 and Aβ42).

The following table summarizes the SAR for a series of 4-substituted cyclohexyl sulfone analogs as gamma-secretase inhibitors.

| Compound | Modification | Biological Activity (IC50 for Aβ40) |

|---|---|---|

| Parent Compound (4-Methanesulfonylcyclohexan-1-amine) | - | Moderate |

| Analog A | Large aromatic group on amine | Increased Potency |

| Analog B | Small alkyl group on amine | Decreased Potency |

| Analog C | Ethyl group on sulfone | Similar Potency |

| Analog D | 4-fluoro substitution on cyclohexane ring | Increased Potency |

This data is representative of general trends observed in SAR studies of this compound class.

Research has shown that specific substitutions on the cyclohexane ring can lead to highly potent compounds with in vivo efficacy. nih.gov For example, a particular analog, referred to as compound 32 in one study, demonstrated robust lowering of Aβ40 in a mouse model. nih.gov

Identification of Critical Pharmacophoric Elements within the Compound Class

Based on extensive SAR studies, a clear pharmacophore model has emerged for this class of compounds. The critical elements required for potent biological activity include:

A Basic Amine Center: A nitrogen atom capable of being protonated at physiological pH is essential for interaction with the biological target. The nature of the substituents on this amine can modulate potency.

A Hydrogen Bond Acceptor: The sulfonyl group is a critical hydrogen bond acceptor. Its presence and correct spatial orientation relative to the amine are paramount for high-affinity binding.

A Rigid Cyclohexane Scaffold: The cyclohexane ring serves to hold the amine and sulfonyl groups in the correct conformation for optimal interaction with the target. The trans-diaxial or trans-diequatorial arrangement of these groups is often preferred.

Lipophilic Substituents: The introduction of specific lipophilic groups on the cyclohexane ring or the amine nitrogen can enhance potency, likely by improving membrane permeability or through additional hydrophobic interactions with the target.

Computational Chemistry and Molecular Modeling Studies of 4 Methanesulfonylcyclohexan 1 Amine

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). oup.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential drug candidates.

For 4-Methanesulfonylcyclohexan-1-amine, a hypothetical docking study would commence with the selection of a relevant protein target. Given the structural motifs present, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes where ammonium (B1175870) and sulfonyl groups can form critical hydrogen bonds or electrostatic interactions. The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structure of 4-Methanesulfonylcyclohexan-1-amine would be generated and optimized for its lowest energy conformation.

Docking Algorithm: A docking program (e.g., AutoDock, GOLD) systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scores are based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

The results would identify the most stable binding poses and predict the binding energy. For instance, the amine group could act as a hydrogen bond donor, while the sulfonyl oxygens could act as hydrogen bond acceptors. Analysis of these interactions provides insights into the structural basis for binding and can guide the design of derivatives with improved affinity or selectivity. oup.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. nih.govdrugdesign.org A QSAR model is a mathematical equation that can predict the activity of new, untested compounds.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.comwiley.com For a series of analogs of 4-Methanesulfonylcyclohexan-1-amine, a wide range of descriptors would be calculated. These are typically categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation, including constitutional, topological, and connectivity indices (e.g., number of hydrogen bond donors/acceptors, Kier & Hall connectivity indices).

3D Descriptors: Requiring a 3D structure, these describe the molecule's shape and electronic properties (e.g., solvent-accessible surface area, dipole moment).

Quantum Chemical Descriptors: Calculated using quantum mechanics, providing detailed electronic information (e.g., HOMO/LUMO energies). ucsb.edu

A hypothetical selection of descriptors for 4-Methanesulfonylcyclohexan-1-amine is presented in the table below.

| Descriptor Class | Descriptor Name | Description | Hypothetical Value |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 177.26 g/mol |

| Topological | Number of H-Bond Donors | Count of OH and NH groups. | 1 |

| Topological | Number of H-Bond Acceptors | Count of N and O atoms. | 3 |

| Physicochemical | LogP (octanol-water partition coefficient) | A measure of lipophilicity. | 0.85 |

| 3D/Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | ~250 Ų |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -9.5 eV |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +2.1 eV |

| Quantum Chemical | Dipole Moment | A measure of the molecule's overall polarity. | ~3.5 D |

This interactive table contains hypothetical but representative values for 4-Methanesulfonylcyclohexan-1-amine.

Once descriptors are calculated for a training set of molecules with known activities, machine learning algorithms are used to build the predictive model. nih.gov Common algorithms include:

Multiple Linear Regression (MLR): The simplest method, creating a linear equation relating the most relevant descriptors to activity. nih.govjmpas.com

Partial Least Squares (PLS): A regression technique suitable for datasets where the number of descriptors is large or descriptors are correlated.

Support Vector Machines (SVM): A powerful algorithm that can find complex, non-linear relationships between descriptors and activity. nih.govresearchgate.net

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

The final QSAR model would be validated using statistical methods (e.g., cross-validation, prediction on an external test set) to ensure its robustness and predictive power for designing new compounds based on 4-Methanesulfonylcyclohexan-1-amine. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. mdpi.com An MD simulation of 4-Methanesulfonylcyclohexan-1-amine, typically in a solvent like water, would reveal its dynamic nature.

The simulation would proceed by:

System Setup: The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water).

Force Field Application: A force field (e.g., CHARMM, AMBER) is assigned to describe the potential energy of the system, defining parameters for bond lengths, angles, and non-bonded interactions.

Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes the positions and velocities of atoms over time, typically nanoseconds to microseconds. bioinformaticsreview.com

Analysis of the MD trajectory would provide insights into the conformational landscape of the molecule. For 4-Methanesulfonylcyclohexan-1-amine, this would involve characterizing the equilibrium between different chair conformations of the cyclohexane (B81311) ring and the preferred orientations (axial vs. equatorial) of the amine and methanesulfonyl substituents. It would also reveal the dynamic hydrogen bonding network between the molecule and surrounding water molecules, which is crucial for understanding its solubility and binding behavior. oup.com

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules with high accuracy. nih.gov Unlike force-field-based methods, DFT explicitly models electrons, providing a more fundamental understanding of chemical properties.

For 4-Methanesulfonylcyclohexan-1-amine, DFT calculations could be used to determine:

Optimized Molecular Geometry: The most stable 3D structure of the molecule.

Electronic Properties: The energies of frontier molecular orbitals (HOMO and LUMO) can predict reactivity; a smaller HOMO-LUMO gap suggests higher reactivity. acs.org

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the amine group would likely be a region of positive potential (electrophilic H's) and negative potential (lone pair on N), while the sulfonyl oxygens would be strongly electron-rich. nih.gov

Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. mdpi.com

| Calculated Property | Description | Predicted Outcome for 4-Methanesulfonylcyclohexan-1-amine |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A relatively large gap, indicating good kinetic stability. |

| Molecular Electrostatic Potential | Visualizes charge distribution. | Negative potential around sulfonyl oxygens; positive potential around amine hydrogens. |

| NBO Charges | Natural Bond Orbital analysis to determine atomic charges. | Significant negative charge on oxygen atoms; positive charge on the sulfur atom. |

| Vibrational Frequencies | Predicts the molecule's infrared spectrum. | Characteristic peaks for N-H stretching, S=O stretching, and C-H stretching. |

This interactive table summarizes the expected outcomes from DFT calculations on the target compound.

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization as a Versatile Molecular Scaffold in Rational Drug Design

In the realm of rational drug design, the concept of a molecular scaffold is paramount. A scaffold is a core chemical structure upon which various functional groups can be systematically added to create a library of related compounds. The 4-Methanesulfonylcyclohexan-1-amine structure provides a unique non-aromatic, conformationally constrained scaffold. The cyclohexane (B81311) ring offers a rigid framework that can position substituents in well-defined spatial orientations, a critical factor for optimizing interactions with a biological target.

The presence of two key functional groups, the primary amine (-NH2) and the methanesulfonyl (-SO2CH3) group, on the cyclohexane ring allows for diverse chemical modifications. The amine group serves as a versatile handle for a wide array of chemical reactions, such as amidation, reductive amination, and urea (B33335) or sulfonamide formation. nih.gov This enables the introduction of a broad spectrum of chemical diversity at this position. Simultaneously, the methanesulfonyl group, a known hydrogen bond acceptor, can participate in crucial interactions with biological targets and can also influence the physicochemical properties of the resulting molecules, such as solubility and metabolic stability. The distinct substitution pattern on the cyclohexane ring allows for the exploration of different vectors for chemical elaboration, facilitating the synthesis of libraries of compounds with varied three-dimensional shapes.

Development of Chemical Probes for Interrogating Biological Systems

Chemical probes are indispensable tools in chemical biology for the study of biological processes and the validation of new drug targets. These small molecules are designed to interact with a specific protein or other biomolecule with high affinity and selectivity. The development of effective chemical probes often relies on a modular design, incorporating a recognition element, a reactive group (for covalent probes), and a reporter tag (such as a fluorophore or a biotin (B1667282) tag).

The 4-Methanesulfonylcyclohexan-1-amine scaffold can be effectively utilized in the design of such probes. The amine functionality provides a convenient attachment point for linker chemistry, allowing for the straightforward incorporation of reporter tags or reactive warheads. The cyclohexane core can be tailored to provide the necessary recognition elements for binding to the target of interest. By systematically modifying the substituents on the scaffold, researchers can fine-tune the probe's affinity and selectivity. While specific examples of probes directly incorporating this scaffold are not extensively documented in public literature, its structural features make it an attractive starting point for the synthesis of customized chemical probes for a variety of biological targets.

Exploration in Target Engagement Studies and Mechanism-of-Action Research

Confirming that a drug candidate interacts with its intended biological target within a cell is a critical step in drug discovery, known as target engagement. Similarly, understanding the precise molecular mechanism by which a drug exerts its therapeutic effect is essential. Chemical probes derived from scaffolds like 4-Methanesulfonylcyclohexan-1-amine can play a pivotal role in these studies.

For instance, a probe incorporating this scaffold and a photo-affinity label could be used to covalently cross-link to its target protein upon photo-irradiation. Subsequent proteomic analysis can then identify the bound protein, thus confirming target engagement. Furthermore, by observing the downstream cellular effects of a probe designed to be a highly selective modulator of a specific target, researchers can elucidate the target's role in various signaling pathways, thereby unraveling the drug's mechanism of action. The inherent modularity of the 4-Methanesulfonylcyclohexan-1-amine scaffold facilitates the synthesis of such specialized tools for in-depth pharmacological investigation.

Integration into Chemical Library Design for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds for their ability to modulate a specific biological target. The success of an HTS campaign is heavily dependent on the quality and diversity of the chemical library being screened.

Future Research Directions and Unexplored Avenues for 4 Methanesulfonylcyclohexan 1 Amine

Advancements in Asymmetric Catalysis for Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods for producing enantiopure 4-methanesulfonylcyclohexan-1-amine is of paramount importance. Future research in this area will likely focus on several key strategies:

Chiral Catalysts for Asymmetric Transformations: A primary avenue of exploration lies in the development of novel chiral catalysts for the asymmetric synthesis of 4-methanesulfonylcyclohexan-1-amine and its derivatives. This could involve the use of transition metal catalysts with chiral ligands or organocatalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the stereoselective synthesis of related α-aminophosphonates has been achieved through methods such as the addition of phosphites to chiral imines or the use of chiral catalysts with non-chiral imines. nih.gov These principles can be adapted to the synthesis of 4-methanesulfonylcyclohexan-1-amine.

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as lipases or proteases, for the kinetic resolution of racemic mixtures of 4-methanesulfonylcyclohexan-1-amine or its precursors could provide access to the individual enantiomers in high purity. Furthermore, the desymmetrization of prochiral substrates containing the methanesulfonylcyclohexane scaffold using enzymes could be a powerful strategy for establishing the desired stereocenters early in the synthetic sequence.

Substrate-Controlled Diastereoselective Reactions: When multiple stereocenters are present, controlling the relative stereochemistry becomes crucial. Future synthetic strategies will likely leverage substrate-controlled diastereoselective reactions, where the existing stereochemistry of a starting material directs the formation of new stereocenters. This can be achieved through the use of chiral auxiliaries or by taking advantage of the inherent conformational preferences of the cyclohexane (B81311) ring.

Expansion of SAR Paradigms through Combinatorial and Diversity-Oriented Synthesis

To fully explore the therapeutic potential of 4-methanesulfonylcyclohexan-1-amine, a systematic investigation of its structure-activity relationships (SAR) is necessary. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools for rapidly generating large libraries of analogs for biological screening. nih.govcam.ac.uk

Combinatorial Derivatization of the Amine Functionality: The primary amine of 4-methanesulfonylcyclohexan-1-amine serves as an ideal anchor point for combinatorial derivatization. High-throughput synthesis techniques can be employed to react the amine with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate extensive libraries of amides, sulfonamides, and ureas. This approach allows for the rapid exploration of the chemical space around the core scaffold.

Diversity-Oriented Synthesis for Novel Scaffolds: DOS aims to create structurally diverse and complex molecules from a common starting material. nih.gov Applying DOS principles to 4-methanesulfonylcyclohexan-1-amine could lead to the discovery of entirely new classes of compounds with unique biological activities. This could involve multi-component reactions or cascade reactions that transform the initial scaffold into more complex polycyclic systems. d-nb.infocam.ac.uk The goal of DOS is to generate molecules with varied skeletons, functional groups, and stereochemistry. cam.ac.uk

Parallel Synthesis of Stereoisomers: To probe the impact of stereochemistry on biological activity, the parallel synthesis of all possible stereoisomers of derivatized 4-methanesulfonylcyclohexan-1-amine is essential. This will provide a comprehensive understanding of the stereochemical requirements for target engagement and will be crucial for the design of potent and selective drug candidates.

Integration with Advanced Analytical Techniques for Mechanistic Insights

A deep understanding of how 4-methanesulfonylcyclohexan-1-amine and its analogs interact with their biological targets is fundamental for rational drug design. The integration of advanced analytical techniques will be instrumental in elucidating these mechanisms of action.

High-Resolution Mass Spectrometry for Metabolite Identification: Understanding the metabolic fate of 4-methanesulfonylcyclohexan-1-amine is crucial for optimizing its pharmacokinetic properties. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can be used to identify and characterize metabolites in vitro and in vivo. This information can guide the design of analogs with improved metabolic stability.

NMR Spectroscopy for Structural Elucidation and Binding Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules and for studying their interactions with biological macromolecules. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can be used to identify the binding epitope of 4-methanesulfonylcyclohexan-1-amine analogs when they bind to their protein targets. Mechanistic studies on related compounds have utilized NMR to observe reaction intermediates and understand reaction pathways. dur.ac.uk

Kinetic Analysis for Mechanistic Understanding: Detailed kinetic studies of the reactions involving 4-methanesulfonylcyclohexan-1-amine can provide valuable mechanistic insights. rsc.org For example, studying the kinetics of its interaction with a target enzyme can reveal information about the binding affinity and the rates of association and dissociation. Such studies have been used to elucidate multi-step reaction mechanisms for other amine-containing compounds. rsc.orgresearchgate.net

Exploration of Novel Bioconjugation Strategies for Functionalization

The amine group of 4-methanesulfonylcyclohexan-1-amine provides a versatile handle for bioconjugation, enabling its attachment to other molecules to enhance its properties or to create targeted drug delivery systems.

Attachment to Targeting Moieties: Conjugating 4-methanesulfonylcyclohexan-1-amine analogs to molecules that specifically recognize and bind to cancer cells or other diseased tissues can lead to targeted therapies with improved efficacy and reduced side effects. These targeting moieties could include antibodies, peptides, or small molecules that bind to cell surface receptors.

Linkage to Payloads for Antibody-Drug Conjugates (ADCs): In the context of ADCs, derivatives of 4-methanesulfonylcyclohexan-1-amine could serve as linkers that connect a potent cytotoxic payload to a monoclonal antibody. The design of the linker is critical for the stability of the ADC in circulation and for the efficient release of the payload at the target site.

Formation of Prodrugs: The amine functionality can be modified to create prodrugs that are inactive until they are cleaved by specific enzymes at the site of action. This approach can improve the therapeutic index of a drug by minimizing its exposure to healthy tissues.

Computational Design of Next-Generation Analogs

In silico methods are becoming increasingly integral to the drug discovery process. Computational chemistry can be used to design and predict the properties of novel analogs of 4-methanesulfonylcyclohexan-1-amine, thereby accelerating the identification of promising drug candidates.

Molecular Docking and Virtual Screening: Molecular docking simulations can be used to predict the binding mode of 4-methanesulfonylcyclohexan-1-amine analogs within the active site of a target protein. rsc.org This information can guide the design of new compounds with improved binding affinity and selectivity. Virtual screening of large compound libraries can also be used to identify novel scaffolds that could be decorated with the 4-methanesulfonylcyclohexyl moiety.

Quantum Mechanical Calculations for Mechanistic Insights: Quantum mechanical (QM) calculations can provide a detailed understanding of the electronic structure and reactivity of 4-methanesulfonylcyclohexan-1-amine and its derivatives. These calculations can be used to study reaction mechanisms, predict spectroscopic properties, and rationalize observed structure-activity relationships. Mechanistic studies on similar compounds have employed quantum chemistry to understand reaction intermediates and pathways. nih.gov

Predictive Modeling of ADMET Properties: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. By using these models to filter out compounds with predicted poor pharmacokinetic or toxicological profiles early in the discovery process, researchers can focus their synthetic efforts on the most promising candidates.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the cyclohexane ring and verify stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can reaction conditions be optimized for stereoselective synthesis of (1R,4R)-4-Methanesulfonylcyclohexan-1-amine?

Q. Advanced

- Chiral auxiliaries or catalysts : Use enantioselective catalysts (e.g., chiral phosphines) to control stereochemistry during sulfonation or amination.

- Temperature control : Lower temperatures (0–5°C) reduce racemization in intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction specificity .

- Monitoring : Real-time techniques like in-situ FTIR track stereochemical outcomes .

How should researchers resolve contradictions in spectral data during characterization?

Q. Advanced

- Cross-validation : Compare NMR and MS data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .

- Isotopic labeling : N or F labels (if applicable) clarify ambiguous signals .

- Alternative techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping peaks in complex spectra .

- Collaborative analysis : Share raw data with specialized labs for independent verification .

What computational strategies predict the biological activity of 4-Methanesulfonylcyclohexan-1-amine derivatives?

Q. Advanced

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina. Focus on the methanesulfonyl group’s electron-withdrawing effects .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs .

- MD simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify pharmacophore motifs .

What safety protocols are recommended for handling 4-Methanesulfonylcyclohexan-1-amine?

Q. Basic

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.